molecular formula C15H14O4 B12122474 (o-Methoxyphenoxy)phenylacetic acid CAS No. 53498-61-6

(o-Methoxyphenoxy)phenylacetic acid

Cat. No.: B12122474
CAS No.: 53498-61-6
M. Wt: 258.27 g/mol
InChI Key: LXLIMXAIDZLLPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(o-Methoxyphenoxy)phenylacetic acid is a phenylacetic acid derivative characterized by an ortho-methoxyphenoxy substituent on the phenylacetic acid backbone. This compound is synthesized via hydrolysis of methyl 2-(2-formyl-6-methoxyphenoxy)-2-phenylacetate under alkaline conditions, yielding a solid product with a 78.57% yield .

Properties

CAS No.

53498-61-6

Molecular Formula

C15H14O4

Molecular Weight

258.27 g/mol

IUPAC Name

2-(2-methoxyphenoxy)-2-phenylacetic acid

InChI

InChI=1S/C15H14O4/c1-18-12-9-5-6-10-13(12)19-14(15(16)17)11-7-3-2-4-8-11/h2-10,14H,1H3,(H,16,17)

InChI Key

LXLIMXAIDZLLPW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OC(C2=CC=CC=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (o-Methoxyphenoxy)phenylacetic acid typically involves the reaction of methoxybenzyl cyanide with concentrated sulfuric acid. The process includes the following steps :

  • Slowly and continuously adding methoxybenzyl cyanide into 30%-70% concentrated sulfuric acid at a temperature of 90°C-150°C.
  • Maintaining heat preservation and reflux reaction.
  • Controlling the conversion rate of nitrile and stopping the reaction when the content of residual nitrile components is less than 0.1%-1%.
  • Cooling the reaction materials and separating the lower-layer acidic water and salt.
  • Neutralizing the upper-layer brown oil layer (methoxyphenylacetic acid) until the pH is 7.5-10.
  • Adding activated carbon for adsorption and decoloration, followed by filtration.
  • Acidifying the filtrate with inorganic acid until the pH is 1-4, cooling, and precipitating under stirring conditions.
  • Performing suction filtration and washing the product with clear water, followed by centrifugation and drying to obtain the finished product.

Industrial Production Methods

The industrial production of (o-Methoxyphenoxy)phenylacetic acid follows similar synthetic routes but is optimized for large-scale production. The process is designed to be simple, stable, high-yielding, and cost-effective .

Chemical Reactions Analysis

Types of Reactions

(o-Methoxyphenoxy)phenylacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The methoxy and phenoxy groups can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include sulfuric acid, hydrochloric acid, copper (II) hydroxide, and various organic solvents such as ethanol and diethyl ether .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Mechanism of Action

The mechanism of action of (o-Methoxyphenoxy)phenylacetic acid involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by donating electrons to neutralize free radicals. It may also interact with enzymes and receptors, modulating their activity and influencing biological processes .

Comparison with Similar Compounds

Table 1: Methoxy-Substituted Analogs

Compound Substituent Position Key Activity Relative Potency
(o-Methoxyphenoxy)phenylacetic acid Ortho-methoxy Not reported (inferred antiviral) N/A
SN15/SN16 Varied methoxy Antiviral Baseline
SN_23 3-Methoxy Antiviral 2–6× higher

Halogenated Phenylacetic Acid Derivatives

Halogen substituents, particularly fluorine and chlorine, modulate activity and selectivity:

  • 2-Fluorophenylacetic acid (SN17) : Substitution at the 2-position increased antiviral activity ≥2× compared to the 4-fluoro analog (SN18) .

Key Insight: Ortho-substituted halogens (e.g., 2-fluoro in SN_17) may improve target engagement compared to (o-Methoxyphenoxy)phenylacetic acid, depending on the biological target’s hydrophobicity and steric requirements.

Hydroxylated and Other Polar Derivatives

Hydroxyl groups influence metabolic pathways and bioactivity:

  • 4-Hydroxyphenylacetic acid : Found in Rubus pinfaensis and fungal metabolites, this compound is associated with bile acid modulation and antifungal properties .
  • 3,4-Dihydroxyphenylacetic acid : A dopamine metabolite with anticancer activity, illustrating how dihydroxylation enhances redox activity and receptor interactions .

Comparison: The methoxyphenoxy group in (o-Methoxyphenoxy)phenylacetic acid may confer greater metabolic stability than hydroxylated analogs, which are prone to phase II conjugation (e.g., glucuronidation) .

Structural Analogs and Bioisosteres

  • Phenylpropanoic acid esters: SN_23’s superior antiviral activity over phenylacetic esters suggests that elongating the carbon chain improves target affinity .
  • Acid bioisosteres: Derivatives of phenylacetic and phenylpropanoic acids exhibit multitarget antihyperglycemic effects, with molecular docking showing enhanced binding to PTP-1B and AR enzymes .

Table 2: Structural Modifications and Activity

Modification Example Compound Therapeutic Area Key Advantage
Methoxyphenoxy Target compound Antiviral (inferred) Steric/electronic modulation
Phenylpropanoic acid SN_23 Antiviral Increased chain flexibility
Dichlorophenoxy Fenclofenac Anti-inflammatory Reduced side effects

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.